2-Morpholinopyrimidine-4-carboxylic acid
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Overview
Description
2-Morpholinopyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that morpholinopyrimidine derivatives are often used in suzuki–miyaura cross-coupling reactions , which suggests that they may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Morpholinopyrimidine-4-carboxylic acid may participate in the formation of carbon-carbon bonds . The compound could undergo oxidative addition with palladium, forming a new Pd-C bond. Then, a transmetalation process could occur, transferring an organic group from boron to palladium .
Biochemical Pathways
It’s known that oxocarboxylic acid metabolism pathway provides important precursors for alkaloid synthesis . Given that this compound is a carboxylic acid derivative, it might be involved in similar pathways.
Pharmacokinetics
The compound’s molecular weight of 2092 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant implications in synthetic chemistry.
Biochemical Analysis
Biochemical Properties
2-Morpholinopyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been observed to interact with certain proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, it can alter gene expression patterns, thereby affecting the production of proteins and other essential molecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through the pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, affecting its accumulation and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with morpholine, followed by carboxylation at the 4-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Nucleophiles like amines or thiols in solvents such as DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of morpholine-substituted pyrimidines .
Scientific Research Applications
2-Morpholinopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Research is ongoing into its potential as an anti-inflammatory agent and its role in drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
- 2-Methylpyridine-4-carboxylic acid
- 4-Methylpyrrole-2-carboxylic acid
- 2-Morpholinopyrimidine-5-carboxylic acid
Comparison: 2-Morpholinopyrimidine-4-carboxylic acid is unique due to the presence of both a morpholine group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRYBQPQDHMATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250726-42-2 |
Source
|
Record name | 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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